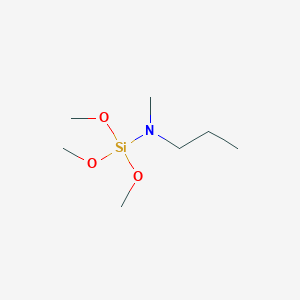
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxy-N-methyl-N-propylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups, a methyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine can be synthesized through the reaction of trimethoxysilane with N-methyl-N-propylamine under controlled conditions. The reaction typically involves the use of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is used as a precursor in the synthesis of other organosilicon compounds
Biology: In biological research, this compound is used to study the effects of silicon-containing compounds on biological systems. It is also used in the development of silicon-based biomaterials.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various drugs. It is also being investigated for its potential use in the development of silicon-based pharmaceuticals.
Industry: In the industrial sector, this compound is used as a coupling agent in the production of silicone polymers and resins. It is also used as a surface modifier to improve the properties of materials such as glass and ceramics.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable complexes.
Comparison with Similar Compounds
- 1,1,1-Trimethoxy-2-methylpropane
- 1,1,1-Trimethoxy-2-ethylpropane
- 1,1,1-Trimethoxy-2-propylpropane
Comparison: 1,1,1-Trimethoxy-N-methyl-N-propylsilanamine is unique due to the presence of both a silicon atom and a nitrogen atom in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack either the silicon or nitrogen atom. Additionally, the presence of the propyl group provides increased hydrophobicity, which can be advantageous in certain applications.
Properties
CAS No. |
91667-07-1 |
|---|---|
Molecular Formula |
C7H19NO3Si |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
N-methyl-N-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-6-7-8(2)12(9-3,10-4)11-5/h6-7H2,1-5H3 |
InChI Key |
KYEQXDKNVTXUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















